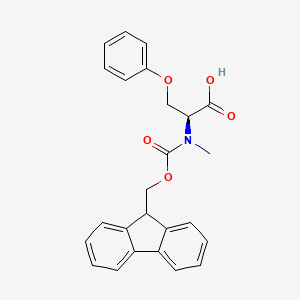

N-Fmoc-N-methyl-O-phenyl-L-serine

Description

Context of N-Methylated Amino Acids in Peptide Science

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a seemingly minor modification that imparts profound changes to a peptide's properties. researchgate.netnih.gov This alteration enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. fieldofscience.com Furthermore, the presence of the N-methyl group introduces steric hindrance that can protect the peptide from degradation by proteases, thereby increasing its metabolic stability and bioavailability. researchgate.netfieldofscience.com From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide backbone, influencing its folding and interaction with biological targets. fieldofscience.com This has made N-methylated amino acids crucial in the development of enzyme inhibitors, receptor antagonists, and other bioactive peptides. researchgate.net

Significance of O-Arylated Serine Derivatives in Peptide Design and Chemical Biology

O-arylation of serine, the substitution of the hydroxyl hydrogen with an aryl group, introduces a rigid, aromatic moiety into the amino acid side chain. This modification can significantly influence the peptide's three-dimensional structure and its binding affinity to target proteins. The development of efficient methods for the O-arylation of serine, such as copper-mediated cross-coupling reactions, has expanded the toolbox for creating structurally diverse peptides. acs.org These derivatives are instrumental in constructing complex natural products and pharmaceuticals, including those with applications in treating diseases like Alzheimer's. acs.org

N-Fmoc-N-methyl-O-phenyl-L-serine as a Non-Canonical Amino Acid Building Block

This compound is classified as a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids commonly found in nature. nih.gov Its utility in research is greatly enhanced by the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. chemimpex.com This group is essential for solid-phase peptide synthesis (SPPS), the primary method for artificially creating peptides. The Fmoc group is stable under many reaction conditions but can be selectively removed to allow for the sequential addition of other amino acids in the peptide chain. chemimpex.comresearchgate.net The combination of N-methylation, O-phenylation, and Fmoc protection makes this compound a versatile building block for creating peptides with tailored properties.

Overview of Research Trajectories for this compound

Research involving this compound is primarily directed towards its application in peptide synthesis and drug discovery. Scientists utilize this compound to introduce specific structural and functional modifications into peptide sequences. chemimpex.com The goal is often to enhance the therapeutic potential of peptides by improving their stability, cell permeability, and target-binding capabilities. fieldofscience.comnih.gov The unique combination of features in this compound allows for the exploration of novel peptide architectures and the development of peptidomimetics with improved pharmacological profiles.

Structure

3D Structure

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenoxypropanoic acid |

InChI |

InChI=1S/C25H23NO5/c1-26(23(24(27)28)16-30-17-9-3-2-4-10-17)25(29)31-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 |

InChI Key |

LTOFRUOMYQSYPN-QHCPKHFHSA-N |

Isomeric SMILES |

CN([C@@H](COC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CN(C(COC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Fmoc N Methyl O Phenyl L Serine

Precursor Synthesis and Stereoselective Derivatization

The journey towards N-Fmoc-N-methyl-O-phenyl-L-serine begins with the careful construction and modification of its foundational L-serine scaffold. This involves creating a suitable framework for the subsequent introduction of the phenyl ether linkage.

Synthesis of L-Serine Scaffolds for O-Arylation

The synthesis of L-serine scaffolds amenable to O-arylation is a critical initial step. These scaffolds are typically N-protected derivatives of L-serine, with the fluorenylmethyloxycarbonyl (Fmoc) group being a common choice for its stability and ease of removal during peptide synthesis. The synthesis of Fmoc-L-serine itself can be achieved by reacting L-serine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium carbonate. chemicalbook.com The resulting Fmoc-L-serine serves as a versatile starting material for further modifications.

Introduction of the O-Phenyl Moiety via Etherification Reactions

The introduction of the O-phenyl group onto the L-serine scaffold is a pivotal transformation. Several methods have been explored for this O-arylation reaction.

One prominent approach is the Chan-Lam cross-coupling reaction. acs.orgnih.gov This copper(II)-catalyzed method allows for the formation of the aryl ether bond under relatively mild, open-flask conditions. acs.orgnih.gov It has been shown to be compatible with various protecting groups, including Boc, Cbz, and Fmoc, making it a versatile tool for the O-arylation of serine derivatives. acs.org The reaction typically involves the coupling of a protected serine derivative with a phenylboronic acid or a potassium organotrifluoroborate. acs.org

Historically, nucleophilic aromatic substitution has been used for O-arylation, but this method is often limited by the requirement of strong bases and specific substrates like 1-fluoro-2-nitrobenzene. acs.orgnih.gov The Mitsunobu reaction offers another alternative, though it can lead to lower yields and requires the use of triphenylphosphine, which can complicate product purification. acs.orgnih.gov

N-Methylation Methodologies for Alpha-Amino Acids

The final key structural feature of the target molecule is the N-methyl group on the alpha-amino acid. The development of efficient and stereochemically reliable N-methylation methods has been a significant area of research.

Oxazolidinone-Mediated N-Methylation Pathways

A particularly effective strategy for the N-methylation of amino acids, including serine derivatives, proceeds through the formation of an intermediate 5-oxazolidinone (B12669149). acs.orgscilit.comresearchgate.net This approach offers a unified method for accessing N-methyl amino acids. acs.orgresearchgate.net

The formation of a 5-oxazolidinone from an N-protected serine derivative, such as an Fmoc-amino acid, is typically achieved by reacting it with formaldehyde (B43269) in the presence of an acid catalyst, like p-toluenesulfonic acid, often in a solvent like refluxing toluene. researchgate.net This reaction cyclizes the amino acid into the five-membered oxazolidinone ring structure. nih.gov

Once the 5-oxazolidinone is formed, the subsequent step involves the reductive cleavage of the ring to introduce the methyl group onto the nitrogen atom. This is commonly accomplished using a reducing agent such as triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.net This process effectively opens the oxazolidinone ring and concurrently methylates the nitrogen, yielding the desired N-methyl amino acid derivative. researchgate.net

| Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation | Reference |

| L-Serine | 9-fluorenylmethoxycarbonyl chloride, 10% Sodium Carbonate | Fmoc-L-Serine | N-protection | chemicalbook.com |

| N-Protected Serine | Phenylboronic acid, Cu(II) catalyst | O-Phenyl-Serine derivative | O-arylation | acs.orgnih.gov |

| Fmoc-Amino Acid | Formaldehyde, p-toluenesulfonic acid | 5-Oxazolidinone derivative | Cyclization | researchgate.net |

| 5-Oxazolidinone derivative | Triethylsilane, Trifluoroacetic acid | Fmoc-N-methyl-amino acid | Reductive N-methylation | researchgate.net |

Direct N-Methylation Approaches for Secondary Amines

The direct methylation of the nitrogen atom in O-phenyl-L-serine is a critical step in the synthesis of the target compound. One of the most effective and widely adopted methods for the N-methylation of amino acids is a solid-phase approach based on the work of Fukuyama and later adapted by Biron and Kessler. nih.gov This strategy involves the temporary protection of the α-amino group with an activating group that renders the amide proton sufficiently acidic for methylation.

The most common activating group for this purpose is 2-nitrobenzenesulfonyl (o-NBS). The synthesis typically begins by immobilizing the amino acid on a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid. nih.govmdpi.com After the removal of the initial Nα-Fmoc group, the free primary amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov The electron-withdrawing nature of the o-NBS group significantly increases the acidity of the remaining N-H proton, facilitating its deprotonation by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The subsequent alkylation is carried out using a methylating agent. Common reagents for this step include dimethyl sulfate (B86663) or methyl iodide. nih.govmdpi.com Following the successful methylation, the o-NBS protecting group is selectively removed using a thiol, such as mercaptoethanol, in the presence of a base, regenerating the now secondary, N-methylated amine. nih.gov This multi-step, on-resin procedure is highly efficient for generating N-methylated amino acids that are ready for subsequent Fmoc protection. nih.govnih.gov

Alternative N-methylation strategies exist, including reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride, which can directly convert a primary amine to a secondary N-methyl amine. nih.govcapes.gov.br However, the o-NBS method is particularly well-suited for solid-phase synthesis and provides high yields for various amino acids. nih.govacs.org

| Reagent/Method | Description | Key Features |

| o-NBS-Cl / Methylating Agent | A two-step process involving activation with 2-nitrobenzenesulfonyl chloride followed by alkylation with an agent like dimethyl sulfate or methyl iodide. nih.gov | Highly effective for solid-phase synthesis; renders the N-H proton acidic for methylation. nih.gov |

| Reductive Amination | Direct methylation using formaldehyde as the methyl source and a reducing agent such as sodium cyanoborohydride. nih.gov | A one-pot procedure for converting primary to secondary amines. |

| Diazomethane | A potent methylating agent, though its use is often limited due to its hazardous and explosive nature. nih.gov | Highly efficient but requires specialized handling. |

Control of Regioselectivity and Stereochemistry in N-Methylation

Achieving high regioselectivity and maintaining the stereochemical integrity of the chiral center are paramount during the N-methylation process.

Regioselectivity: The primary challenge in the methylation of O-phenyl-L-serine is to ensure that methylation occurs exclusively at the α-nitrogen and not at other potentially reactive sites, such as the oxygen of the phenyl ether or the carboxylate group. The Biron-Kessler method provides excellent regioselectivity by design. nih.gov The o-NBS group is specifically introduced onto the α-amino group, and its powerful electron-withdrawing effect selectively acidifies the attached proton, directing the methylation to the intended nitrogen atom. nih.gov The phenoxy group on the side chain is not sufficiently nucleophilic to compete in the methylation reaction under these conditions.

Stereochemistry: Preserving the L-configuration of the α-carbon is crucial. Racemization at the α-carbon of amino acids is a known risk, particularly under basic conditions or during activation for peptide coupling. However, the methylation conditions used in the o-NBS method are generally mild enough to prevent significant epimerization. mdpi.comnih.gov The process does not involve the formation of an enolate at the α-carbon, which is a common pathway for racemization. The stereochemical integrity of the amino acid precursor is therefore maintained throughout the sequence of o-NBS protection, methylation, and deprotection. nih.gov The use of well-established protocols ensures that the final N-methylated amino acid retains its original L-stereochemistry. libretexts.orglibretexts.org

Fmoc Protection Protocols for this compound

Once the N-methyl-O-phenyl-L-serine has been synthesized on the solid support, the newly formed secondary amine must be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is the standard Nα-protecting group in modern solid-phase peptide synthesis due to its stability to acid and its lability to mild base, typically piperidine (B6355638). wikipedia.orgiris-biotech.de

Strategies for Selective N-Alpha Protection

After the removal of the temporary o-NBS group, the exposed secondary amine of N-methyl-O-phenyl-L-serine is acylated to introduce the Fmoc group. This is typically achieved by reacting the resin-bound amino acid with an Fmoc-donating reagent. nih.gov The most common and effective reagent for this purpose is 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). nih.govtotal-synthesis.com Other reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can also be used, often under Schotten-Baumann conditions (e.g., in the presence of a mild aqueous base). total-synthesis.comrsc.org

The reaction is generally performed in a solvent like N,N-dimethylformamide (DMF), and a base such as diisopropylethylamine (DIEA) may be added to facilitate the reaction. nih.gov The protection of the secondary amine is often more challenging than that of a primary amine due to increased steric hindrance. Therefore, reaction times may need to be extended to ensure complete conversion. nih.gov The progress of the reaction can be monitored using qualitative tests, such as the chloranil (B122849) test, to confirm the absence of free secondary amines. nih.gov

| Reagent | Conditions | Advantages |

| Fmoc-OSu | DMF, often with a non-nucleophilic base (e.g., DIEA). nih.gov | Stable, solid reagent; minimizes side reactions like oligopeptide formation. total-synthesis.com |

| Fmoc-Cl | Biphasic (e.g., dioxane/water) with NaHCO₃ or anhydrous (e.g., CH₂Cl₂) with pyridine. total-synthesis.com | Highly reactive, but sensitive to moisture and can be less clean than Fmoc-OSu. total-synthesis.com |

Compatibility with Other Protecting Groups and Reaction Conditions

The selection of the Fmoc group is based on the principle of orthogonality, which allows for its selective removal without affecting other protecting groups present in the molecule. iris-biotech.de In the context of this compound, several protecting groups must be compatible:

Carboxyl Protection: When synthesized on a solid support, the C-terminal carboxyl group is protected by its linkage to the resin. For the synthesis of the free amino acid, an acid-labile resin like 2-chlorotrityl chloride (2-CTC) is ideal. nih.govmdpi.com The final cleavage from this resin is performed under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which leaves most side-chain protecting groups, including the O-phenyl group, intact. nih.gov

Side-Chain Protection: The O-phenyl group of the serine side chain is generally stable under the conditions required for both the N-methylation sequence and the introduction and subsequent removal of the Fmoc group. It is resistant to the basic conditions (piperidine) used for Fmoc deprotection and the mild acid used for cleavage from a 2-CTC resin. peptide.com This is in contrast to other common serine side-chain protecting groups like tert-butyl (tBu), which are acid-labile. iris-biotech.depeptide.com

Orthogonality: The Fmoc/tBu protection strategy is a cornerstone of modern peptide synthesis. iris-biotech.de The Fmoc group is removed with a base (piperidine), while acid-labile groups like Boc, tBu, Trt, and Pbf are removed with strong acid (TFA). researchgate.net The synthesis of this compound is fully compatible with this orthogonal scheme, allowing it to be used as a building block in the synthesis of complex peptides containing other protected amino acids.

Overall Synthetic Routes for this compound

The preparation of this compound is best accomplished through a linear, solid-phase synthesis that allows for easy purification by simple filtration and washing of the resin at each step. This approach can be viewed as a convergent strategy, as it produces a custom amino acid derivative that can then be incorporated into a larger peptide sequence.

Convergent Synthesis Approaches

A convergent synthesis strategy involves preparing complex fragments of a target molecule separately and then combining them in the final stages. In this context, the synthesis of this compound itself represents the creation of an advanced building block for use in further peptide synthesis. nih.govresearchgate.net

A typical solid-phase route is summarized below:

Loading: Fmoc-O-phenyl-L-serine is attached to a 2-chlorotrityl chloride (2-CTC) resin.

Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

Sulfonylation: The exposed primary amine is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base. nih.gov

N-Methylation: The resin is treated with a base (e.g., DBU) and a methylating agent (e.g., dimethyl sulfate). nih.gov

Sulfonamide Cleavage: The o-NBS group is removed with a thiol (e.g., mercaptoethanol) and a base. nih.gov

Fmoc Protection: The resulting secondary amine is protected by reacting it with Fmoc-OSu. nih.gov

Cleavage from Resin: The final product, this compound, is cleaved from the 2-CTC resin using a dilute solution of TFA in DCM, yielding the free carboxylic acid without disturbing the O-phenyl group. nih.govmdpi.com

This solid-phase approach provides a robust and efficient method for preparing the title compound with high purity, ready for use in the synthesis of N-methylated peptides. nih.govspringernature.com

Linear Synthesis Methodologies

A plausible linear synthesis of this compound would commence with the commercially available L-serine as the starting material. The synthetic route would involve a sequence of protection, etherification, N-methylation, and finally, Fmoc protection.

The initial step would be the protection of the amino and carboxyl groups of L-serine to prevent side reactions in the subsequent steps. This can be achieved by, for example, Boc protection of the amine and esterification of the carboxyl group. The protected L-serine would then undergo a Mitsunobu reaction or a Williamson ether synthesis to introduce the phenyl group onto the side-chain hydroxyl group, yielding an O-phenyl-serine derivative.

Following the formation of the ether linkage, the N-methyl group is introduced. A common and effective method for the N-methylation of amino acids is the Fukuyama-Mitsunobu reaction or a related procedure involving the formation of a sulfonamide intermediate, such as the Biron-Kessler method. nih.govresearchgate.net This typically involves the protection of the secondary amine with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H proton, facilitating methylation with a reagent like methyl iodide or dimethyl sulfate. nih.gov

Subsequent removal of the o-NBS group, followed by the introduction of the Fmoc protecting group using Fmoc-OSu or Fmoc-Cl, would yield the target molecule, this compound. The final step would involve the deprotection of the carboxyl group.

Solution-Phase Synthetic Procedures for this compound

Solution-phase synthesis offers the advantage of scalability and allows for the purification of intermediates at each step, ensuring high purity of the final product. A viable solution-phase strategy for this compound would likely start with the commercially available N-Fmoc-O-phenyl-L-serine.

The key challenge in the solution-phase synthesis is the selective N-methylation of the Fmoc-protected amino acid without compromising the integrity of the Fmoc group or the stereochemistry of the chiral center. The Biron-Kessler method is well-suited for this purpose. acs.org The process involves the formation of an N-o-nitrobenzenesulfonyl (NBS) derivative, which is then methylated. The NBS group can be selectively removed under mild conditions, leaving the Fmoc group intact. acs.org

An alternative approach in solution phase involves the formation of an oxazolidinone intermediate from N-Fmoc-O-phenyl-L-serine. This five-membered ring protects both the amino and carboxyl groups, and subsequent reductive opening with a hydride source can introduce the methyl group onto the nitrogen atom. acs.org

Table 1: Representative Conditions for Solution-Phase N-Methylation of Fmoc-Amino Acids (Analogous Systems)

| Starting Material | Methylating Agent | Base | Solvent | Yield (%) | Reference |

| N-Fmoc-L-Alanine | Dimethyl sulfate | DBU | DMF | >95 | acs.org |

| N-Fmoc-L-Phenylalanine | Methyl iodide | NaH | THF/DMF | 85-95 | researchgate.net |

| N-Fmoc-L-Valine | Methyl p-toluenesulfonate | K₂CO₃ | DMF | 70-80 | researchgate.net |

This table presents data for analogous N-methylation reactions on different Fmoc-amino acids to illustrate typical conditions and yields.

Mechanisms of Peptide Bond Formation Involving N-Methylated Residues

The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another. wikipedia.org In the case of N-methylated residues like this compound, the presence of the methyl group on the nitrogen atom significantly increases steric hindrance and alters the nucleophilicity of the amine. This makes the coupling reaction substantially more difficult than with primary amino acids, often resulting in low yields and incomplete reactions under standard conditions. researchgate.netnih.gov

The successful incorporation of N-alpha-methyl amino acids hinges on the selection of a highly effective coupling reagent capable of overcoming the steric barrier. Standard reagents are often insufficient, leading to the development and application of more potent activators. peptide.com These reagents typically convert the carboxylic acid of the incoming Fmoc-protected amino acid into a highly reactive intermediate, facilitating its reaction with the sterically hindered N-methylamino group.

Several classes of coupling reagents have been evaluated for their efficacy in coupling N-methylated residues:

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are widely used. HATU, the HOAt analogue of HBTU, is particularly effective for coupling N-methyl amino acids due to its high reactivity. researchgate.netbachem.com It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). peptide.comuiw.edu While effective, aminium reagents can lead to guanidinylation of the free N-terminal amine if used in excess relative to the carboxylic acid component. merckmillipore.com

Phosphonium (B103445) Salts: This class includes reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP and the related PyBOP/HOAt combination are considered among the most promising reagents for difficult couplings, including those involving two consecutive N-methylated residues. researchgate.netnih.gov Another potent phosphonium salt, PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), is also known for its ability to facilitate fast and efficient couplings of N-methyl amino acids with minimal racemization. peptide.commerckmillipore.com

Acid Halide Formation: Converting the Fmoc-amino acid into a highly reactive acid chloride is another effective strategy. This can be achieved in situ using reagents like bis(trichloromethyl) carbonate (BTC, or triphosgene). researchgate.netacs.org This method is noted for its high efficiency in forming N-methyl amide bonds. Alternatively, pre-formed Fmoc-amino acid fluorides can be used, which are particularly useful for coupling sterically hindered residues. bachem.comnih.gov

The choice of reagent is critical and depends on the specific sequence and the position of the N-methylated residue.

| Coupling Reagent Class | Examples | Activation Mechanism | Advantages for N-Methylated Residues | Considerations |

|---|---|---|---|---|

| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Forms a highly reactive OBt- or OAt-ester intermediate. | High reactivity, especially HOAt-based reagents like HATU, which are very successful in coupling N-methyl amino acids. bachem.com | Potential for guanidinylation side reaction if reagent is in excess. merckmillipore.com HBTU and HCTU are less effective than HATU. peptide.com |

| Phosphonium | PyBOP, PyAOP, PyBroP | Forms a reactive phosphonium ester. | PyAOP and PyBroP are highly effective for sterically demanding couplings and show reduced racemization. nih.govmerckmillipore.com | By-products can sometimes be difficult to remove in solution-phase synthesis. bachem.com |

| Acid Halide Precursors | Bis(trichloromethyl) carbonate (BTC), TFFH | Forms highly reactive acyl chlorides or fluorides in situ. | Extremely high reactivity overcomes steric hindrance effectively. researchgate.netacs.org Amino acid fluorides are excellent for hindered couplings. nih.gov | BTC requires strict anhydrous conditions to prevent side reactions. researchgate.net |

| Carbodiimides | DIC, DCC | Forms an O-acylisourea intermediate. | Generally less effective for N-methylated residues unless combined with an additive like HOAt. researchgate.net | Lower reactivity compared to uronium or phosphonium salts for hindered couplings. |

The steric hindrance from the N-methyl group dramatically slows down the kinetics of peptide bond formation. researchgate.net Coupling reactions that are typically complete within an hour for standard amino acids may require significantly longer reaction times, often several hours, for N-methylated residues. peptide.com In many cases, a single coupling cycle is insufficient to achieve a complete reaction, leading to low yields and the formation of deletion sequences where the intended amino acid is missing.

To drive the reaction to completion, several strategies are employed:

Double or Triple Coupling: The coupling step is repeated two or three times with fresh reagents to ensure all N-methylamino groups have reacted. researchgate.net

Increased Reagent Excess: A higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents or more) is often used. peptide.com

Elevated Temperatures: Automated synthesizers can incorporate heating cycles, which increase the kinetic energy of the reactants and can significantly improve coupling efficiency for difficult sequences. americanpeptidesociety.org

Monitoring the completion of these difficult coupling steps is crucial. Traditional ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated residues. Instead, alternative colorimetric tests, such as the bromophenol blue test, are used to confirm the absence of free amines. peptide.com Quantitative analysis of reaction kinetics can be performed using techniques like NMR on cleaved resin samples to precisely determine reaction conversion. acs.org

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.govamerigoscientific.com The growing peptide is anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and by-products are removed by simple washing and filtration steps. libretexts.orgluxembourg-bio.com The application of SPPS for peptides containing this compound requires careful consideration of the resin, synthesis protocols, and potential side reactions.

The choice of resin and its associated linker is fundamental to a successful synthesis. biosynth.com The linker connects the C-terminal amino acid to the solid support and determines the conditions required for final cleavage of the completed peptide. nih.govamerigoscientific.com

For peptides containing N-methylated amino acids, particularly at or near the C-terminus, the choice of resin is critical to prevent a common side reaction: diketopiperazine (DKP) formation. researchgate.netnih.gov This intramolecular cyclization reaction involves the N-terminal amine of the third residue attacking the ester linkage of the first residue to the resin, cleaving the dipeptide from the support. The presence of an N-methyl group at the second position can increase the propensity for DKP formation due to its influence on the cis/trans equilibrium of the amide bond. researchgate.net

Standard Resins (e.g., Wang Resin): These are polystyrene-based resins with a p-alkoxybenzyl alcohol linker, suitable for producing peptide acids upon cleavage with strong acid (e.g., 95% TFA). amerigoscientific.commerckmillipore.com However, they are susceptible to DKP formation, especially when proline or an N-methylated amino acid is the second residue. merckmillipore.com

Sterically Hindered Resins (e.g., 2-Chlorotrityl Chloride Resin): The 2-chlorotrityl (2-CTC) resin is a highly acid-labile support that is widely recommended for synthesizing peptides with C-terminal N-methylated residues. researchgate.netmerckmillipore.com The steric bulk of the trityl linker effectively suppresses the intramolecular DKP formation. merckmillipore.com Furthermore, the first Fmoc-protected amino acid can be loaded under mild basic conditions without pre-activation, preventing racemization. merckmillipore.com The final peptide can be cleaved under very mild acidic conditions, which is beneficial for sensitive peptides. peptide.com

The loading of the first amino acid, this compound, onto the resin is typically accomplished by reacting the protected amino acid with the resin in the presence of a base like DIEA. nih.gov

Automated peptide synthesizers have revolutionized SPPS by standardizing the repetitive cycles of deprotection, washing, and coupling. americanpeptidesociety.orgnih.govlibretexts.org For the synthesis of challenging sequences containing N-methylated residues, standard protocols must be adapted.

Key adaptations in automated SPPS include:

Modified Coupling Methods: The synthesizer's software is programmed to perform extended coupling times (e.g., 2-4 hours) or automated double-coupling cycles for the N-methylated residue and the residue being coupled to it. nih.gov

Use of Potent Reagents: The instrument is configured to deliver the specialized coupling reagents (e.g., HATU, PyAOP) required for these difficult steps.

Integrated Heating: Modern synthesizers can apply heat during the coupling step. This can dramatically increase reaction rates and help overcome the energy barrier associated with sterically hindered couplings. americanpeptidesociety.org

Real-Time Monitoring: Some systems incorporate real-time UV monitoring of the Fmoc deprotection step. americanpeptidesociety.orgresearchgate.net The amount of Fmoc adduct released can be quantified to assess the efficiency of the previous coupling step, providing valuable feedback on the progress of the synthesis. luxembourg-bio.com

These adaptations are crucial for minimizing the formation of deletion sequences and ensuring a high yield of the desired full-length peptide. nih.gov

Aggregation: N-methylation can alter the conformation of the growing peptide chain. researchgate.net While it can sometimes disrupt inter-chain hydrogen bonding that leads to aggregation, in other contexts, it can induce conformations that are prone to aggregation on the resin. This aggregation can prevent reagents from accessing the reactive sites, leading to failed synthesis. luxembourg-bio.com

Deletion Sequences: The primary consequence of inefficient coupling is the formation of deletion sequences, where one or more amino acids are missing from the final product. researchgate.net This is particularly problematic when coupling onto an N-methylated residue and is even more pronounced in sequences with consecutive N-methylated amino acids. nih.gov

Chain Fragmentation: Under acidic cleavage conditions, peptide bonds between two consecutive N-methylated amino acids can be susceptible to fragmentation. nih.gov

Racemization: The use of highly potent coupling reagents and strong bases increases the risk of racemization, although this is generally low for most amino acids except histidine and cysteine. bachem.com

Overcoming these challenges requires a holistic approach that combines the right choice of coupling reagents, resin, and optimized, often automated, synthesis protocols to successfully assemble complex peptides containing N-methylated residues.

An in-depth examination of this compound reveals its significant role as a specialized building block in advanced peptide and peptidomimetic chemistry. This non-canonical amino acid derivative is engineered with key modifications—an N-terminal Fmoc group for synthesis compatibility, N-methylation to enhance stability, and an O-phenyl group to introduce specific steric and electronic properties. These features make it a valuable tool for creating sophisticated molecules with tailored biological and pharmacological profiles.

Challenges and Optimization in the Synthesis and Application of N Fmoc N Methyl O Phenyl L Serine

Stereochemical Integrity and Racemization Prevention

A paramount challenge in the synthesis of peptides containing N-Fmoc-N-methyl-O-phenyl-L-serine is the preservation of its chiral purity. The potential for racemization, or epimerization at the α-carbon, during synthesis can lead to diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. mdpi.comuiw.edu

Several factors can influence the rate of epimerization during the coupling of N-methylated amino acids. The primary mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate. mdpi.com While N-methylated amino acids cannot form the traditional oxazolone, they can still racemize, particularly under basic conditions. cdnsciencepub.com

Key factors that contribute to epimerization include:

Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and EDC can lead to racemization, especially when used without additives. mdpi.compeptide.com Uronium and phosphonium (B103445) salt-based reagents such as HBTU, TBTU, and PyBOP also carry a risk of epimerization, particularly with prolonged reaction times or at elevated temperatures. peptide.combachem.com Reagents like HATU are generally preferred for their high reactivity and reduced tendency to cause racemization. peptide.compeptide.com

Base: The type and amount of base used during coupling significantly impact stereochemical integrity. Strong, sterically unhindered bases can promote epimerization. mdpi.com The use of sterically hindered or weaker bases, such as collidine or N-methylmorpholine (NMM), is often recommended to minimize racemization. peptide.com

Solvent: The polarity of the solvent can influence the rate of epimerization, with more polar solvents sometimes increasing the risk. cdnsciencepub.com

Temperature: Elevated temperatures, often used to drive sluggish coupling reactions to completion, can also accelerate the rate of racemization. mdpi.com

Amino Acid Structure: Amino acids with electron-withdrawing groups in their side chains are more susceptible to racemization. mdpi.com The steric hindrance of the N-methyl group and the O-phenyl group in this compound can slow down coupling reactions, increasing the time the activated amino acid is susceptible to epimerization. researchgate.net

To mitigate the risk of racemization during the synthesis of peptides containing this compound, several strategies have been developed:

Optimized Coupling Cocktails: The use of highly efficient coupling reagents in combination with racemization-suppressing additives is a common approach. Combinations such as DIC with 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize epimerization. mdpi.comresearchgate.net Uronium salt-based reagents like HATU, often used with HOAt, are highly effective for coupling sterically hindered N-methylated amino acids with minimal racemization. bachem.compeptide.com

Careful Selection of Base: Employing a weaker or more sterically hindered base is crucial. For instance, replacing the commonly used diisopropylethylamine (DIPEA) with collidine has been shown to significantly reduce serine racemization during solid-phase peptide synthesis. peptide.com

Reaction Conditions Control: Conducting coupling reactions at lower temperatures can help to suppress epimerization, although this may necessitate longer reaction times. researchgate.net

In Situ Activation: The generation of the activated amino acid species in the presence of the amine component can reduce the lifetime of the reactive intermediate, thereby lowering the risk of racemization.

Synthesis of the N-methylated Amino Acid: The method used to synthesize the this compound building block itself is critical. The Biron-Kessler method, which involves the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group for the amine during methylation, is known to proceed with high stereochemical retention. nih.gov

Below is an interactive data table summarizing the impact of different coupling reagents on the racemization of serine derivatives, which can be considered analogous to the challenges faced with this compound.

Synthetic Difficulties Associated with N-Methylation of Amino Acids

The presence of the methyl group on the amide nitrogen introduces specific synthetic challenges that are not encountered with their non-methylated counterparts.

The N-methyl group significantly reduces the nucleophilicity of the secondary amine. This decreased reactivity is a result of both steric hindrance and electronic effects. The methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation. researchgate.net This often necessitates the use of more potent coupling reagents and longer reaction times to achieve complete coupling. peptide.com

The steric bulk of the N-methyl group, in addition to the side chain, poses significant challenges during both the coupling and the Fmoc deprotection steps.

Coupling: Coupling an amino acid to an N-methylated residue is notoriously difficult, especially when the incoming amino acid is also sterically hindered. researchgate.net This can lead to incomplete reactions and the formation of deletion sequences in the final peptide. To overcome this, highly reactive coupling reagents such as HATU, HCTU, PyAOP, or PyBroP are often employed. bachem.compeptide.com Microwave-assisted solid-phase peptide synthesis (SPPS) has also been shown to be effective in driving these difficult couplings to completion. cem.com

Fmoc Deprotection: The steric hindrance around the nitrogen can also impede the removal of the Fmoc protecting group. While the standard deprotection cocktail of 20% piperidine (B6355638) in DMF is generally effective, longer reaction times or the use of stronger base systems may be required for complete deprotection of sterically hindered N-methylated residues. nih.gov However, prolonged exposure to basic conditions can increase the risk of side reactions, including racemization and diketopiperazine formation, especially at the dipeptide stage. cdnsciencepub.com

The following interactive data table illustrates the relative efficiency of different coupling reagents for sterically hindered amino acids, providing insight into the selection of reagents for coupling to this compound.

Optimization of Coupling Conditions in Peptide Synthesis

To address the challenges of reduced reactivity and steric hindrance, the optimization of coupling conditions is paramount for the successful synthesis of peptides containing this compound.

Key optimization strategies include:

High-Activity Coupling Reagents: The use of potent coupling reagents is essential. HATU is a widely used and highly effective reagent for coupling N-methylated amino acids due to its rapid reaction kinetics and ability to minimize racemization. peptide.comnih.gov Other effective reagents include HCTU, PyAOP, and PyBroP, which are particularly useful for coupling sterically demanding residues. bachem.comnih.gov

Additives: The inclusion of additives like HOAt or HOBt in the coupling mixture is a standard practice to enhance coupling efficiency and suppress racemization. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids. cem.com This allows for shorter reaction times, which can in turn reduce the incidence of side reactions like racemization.

Solvent Choice: The choice of solvent can impact coupling efficiency. While DMF is the most common solvent for SPPS, in some cases, the use of alternative solvents or co-solvents may be beneficial.

Monitoring of Reactions: Careful monitoring of the coupling reaction is crucial to ensure its completion. Traditional ninhydrin (B49086) tests are not effective for secondary amines, so alternative methods such as the bromophenol blue test are used to monitor the presence of unreacted N-methylated amino groups. peptide.com

The following interactive data table provides a comparative overview of the performance of various coupling reagents in the synthesis of a challenging peptide sequence, highlighting the importance of selecting the appropriate reagent for difficult couplings.

Solvent Effects and Additives for Improved Yields

The choice of solvent is critical in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the solvation of the growing peptide chain, thereby preventing interchain hydrogen bonding and aggregation. nih.gov For particularly hydrophobic sequences, a "magic mixture" composed of DCM, DMF, and NMP (1:1:1) has been shown to improve synthesis outcomes. nih.gov

Additives also play a significant role in optimizing reaction conditions. The base used for Fmoc-deprotection is a key consideration. While piperidine in DMF is standard, its use can sometimes lead to side reactions. acs.orgresearchgate.net Alternative reagents such as piperazine (B1678402) have been shown to minimize by-products like aspartimide formation. researchgate.net For improving sluggish deprotection steps, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added in small percentages (1-2%) to the deprotection solution, though its concentration must be carefully controlled to avoid side reactions. acs.orgiris-biotech.de

Table 1: Effects of Common Solvents and Additives in SPPS

| Solvent/Additive | Primary Function | Potential Benefits | Considerations |

| DMF, NMP | Solvation | Excellent solvation of peptide chains, disrupts aggregation. nih.gov | NMP is often considered superior for difficult sequences. |

| "Magic Mixture" | Enhanced Solvation | Effective for highly hydrophobic or "difficult" sequences. nih.gov | Multi-component solvent system. |

| Piperazine | Fmoc Deprotection | Can reduce the rate of base-catalyzed side reactions like aspartimide formation compared to piperidine. researchgate.net | May have different deprotection kinetics. |

| DBU | Fmoc Deprotection | Accelerates removal of the Fmoc group, useful for sterically hindered residues. iris-biotech.de | Can promote racemization and other side reactions if not used judiciously. |

| HOBt | Coupling/Deprotection | Added to carbodiimide (B86325) coupling to suppress racemization; can also be added to deprotection solutions to reduce aspartimide formation. peptide.com | Now often replaced by superior additives like Oxyma. |

Temperature and Reaction Time Control for Minimizing Side Reactions

Temperature and reaction time are interdependent variables that must be carefully controlled to balance coupling efficiency with the suppression of side reactions. While elevated temperatures can increase the rate of sluggish coupling reactions, particularly for sterically hindered residues like this compound, they can also accelerate undesirable processes. peptide.comnih.gov

One of the primary concerns is racemization, where the chiral center of the amino acid inverts. This is especially problematic for certain amino acids like cysteine and histidine when activated with potent coupling reagents at high temperatures. nih.govmdpi.com Prolonged exposure to basic conditions during deprotection or high temperatures during coupling can increase the risk of epimerization. mdpi.com Therefore, the optimal approach involves using the lowest possible temperature and the shortest reaction time necessary to drive the coupling to completion. Monitoring the reaction progress using a qualitative method like the Kaiser test is crucial to avoid unnecessarily long reaction times. nih.gov

Strategies for Overcoming Aggregation in Difficult Peptide Sequences

Peptide aggregation during SPPS is a major cause of failed syntheses, leading to low yields and purification difficulties. N-methylated residues like this compound inherently disrupt the interchain hydrogen bonding that leads to β-sheet formation and aggregation. nih.gov However, in long and particularly challenging sequences, additional strategies may be required.

Utilization of Backbone Protecting Groups (e.g., Hmb)

One effective strategy is the introduction of a temporary backbone protecting group, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group. nih.gov The Hmb group is attached to the backbone amide nitrogen, where it acts as a steric shield, preventing the hydrogen bonding responsible for aggregation. peptide.com This protection is reversible and is removed during the final acidolytic cleavage from the resin. peptide.com

The use of Hmb-protected amino acids is particularly effective when placed strategically within a hydrophobic region of the peptide. peptide.com However, coupling an amino acid onto an Hmb-protected residue can be slow. The reaction proceeds through an initial O-acylation of the Hmb hydroxyl group, followed by a slower intramolecular O→N acyl shift to form the desired peptide bond. peptide.comsigmaaldrich.com

Pseudoproline Analogs and Their Relevance

Pseudoproline dipeptides are powerful tools for disrupting aggregation. chempep.commerckmillipore.com These building blocks are derived from serine, threonine, or cysteine, where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. wikipedia.org This ring structure mimics the kink-inducing properties of proline, forcing the preceding amide bond into a cis conformation. peptide.com This conformational disruption effectively breaks up the regular secondary structures that lead to aggregation, enhancing the solvation and accessibility of the peptide chain. chempep.comwikipedia.org

While this compound already contains an N-methyl group that disrupts aggregation, pseudoproline dipeptides can be used in concert within the same peptide sequence. For very long or complex peptides, the strategic insertion of a pseudoproline dipeptide every 5-6 residues can maintain solubility and improve synthetic efficiency, complementing the effect of isolated N-methylated residues. merckmillipore.compeptide.com The native peptide sequence is fully restored upon final cleavage with trifluoroacetic acid (TFA). sigmaaldrich.com

Table 2: Comparison of Aggregation-Disrupting Strategies

| Strategy | Mechanism | Point of Application | Key Advantage |

| N-Methylation | Eliminates amide proton, preventing hydrogen bond donation. nih.gov | At the specific N-methylated residue. | Intrinsic property of the amino acid. |

| Hmb Protection | Sterically blocks backbone amide from forming hydrogen bonds. nih.govpeptide.com | Introduced as an individual amino acid derivative. | Potent disruption of secondary structure. nih.gov |

| Pseudoproline Dipeptide | Induces a cis-amide "kink" in the peptide backbone. peptide.com | Replaces an Xaa-Ser/Thr/Cys sequence. | Highly effective at breaking β-sheet formation and improving solubility. chempep.commerckmillipore.com |

Management of Undesired Side Reactions during Synthesis

The chemical functionalities present in this compound and the conditions of SPPS necessitate careful management of potential side reactions to ensure the integrity of the final peptide.

O-Acylation and O-N Migration Mitigation

For amino acids with side-chain hydroxyl groups, such as serine and threonine, O-acylation is a known side reaction during the coupling step. nih.gov This occurs when the incoming activated amino acid acylates the side-chain hydroxyl group instead of the intended N-terminal amine. Under strongly acidic conditions, a subsequent intramolecular N→O acyl shift can occur, where the peptide chain migrates from the backbone nitrogen to the side-chain oxygen, forming an O-acyl isopeptide. iris-biotech.deresearchgate.net

This O-acyl isopeptide is an ester and is generally stable under acidic conditions. However, it can readily isomerize back to the desired N-acyl peptide bond under neutral or slightly basic conditions via an O→N acyl migration. researchgate.netresearchgate.net While this reversibility can be exploited in some synthetic strategies, it is typically an undesirable side reaction during standard SPPS. The risk of O-acylation can be minimized by using coupling additives like 2,4-dinitrophenol (B41442) or pentachlorophenol, or by carefully selecting coupling reagents that favor N-acylation. nih.gov Although the hydroxyl group in this compound is protected as a phenyl ether, awareness of acyl migration phenomena associated with serine derivatives is crucial for troubleshooting unexpected by-products.

Diketopiperazine Formation Control

The synthesis and incorporation of N-methylated amino acids, such as this compound, into peptide chains present unique challenges, with the formation of diketopiperazine (DKP) being a significant side reaction. rsc.org This intramolecular cyclization can lead to the truncation of the peptide sequence and the loss of valuable materials. The propensity for DKP formation is particularly high for N-alkylated amino acids when they are at the C-terminus of a growing peptide chain. rsc.org

The mechanism of DKP formation is initiated during the Fmoc-deprotection step, which is typically carried out using a secondary amine base like piperidine. nih.gov Following the removal of the Fmoc group, the newly liberated secondary amine of the N-methylated residue can act as a nucleophile, attacking the ester linkage that anchors the dipeptide to the solid support resin. This intramolecular aminolysis results in the cleavage of the dipeptide from the resin and the formation of a stable, six-membered diketopiperazine ring. nih.gov The presence of the N-methyl group is a decisive factor that facilitates this side reaction, in part by influencing the cis-trans isomerization of the amide bond, which can bring the reactive groups into proximity. nih.gov

Given the challenges posed by diketopiperazine formation, several control strategies have been developed and optimized. These strategies primarily focus on modifying the Fmoc-deprotection step, utilizing alternative protecting groups, or altering the synthetic strategy to avoid the susceptible dipeptide intermediate.

One of the most effective methods to control DKP formation is the optimization of the Fmoc-removal reagent. nih.gov Standard conditions using 20% piperidine in dimethylformamide (DMF) can lead to significant DKP formation. nih.govnih.gov Research has shown that alternative reagent cocktails can drastically reduce this side reaction. For instance, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has proven to be highly effective in suppressing DKP formation while maintaining efficient Fmoc removal. nih.gov

The table below presents a comparison of DKP formation under different Fmoc-deprotection conditions for a susceptible dipeptide sequence, illustrating the efficacy of alternative reagents.

| Fmoc-Removal Reagent | Solvent | DKP Formation (%) |

| 20% Piperidine | DMF | 13.8 |

| 5% Piperidine | DMF | 12.2 |

| 5% Piperazine | DMF | <4.0 |

| 5% Piperazine | NMP | <4.0 |

| 2% DBU, 5% Piperazine | NMP | Significantly Reduced |

| Data derived from studies on DKP-susceptible sequences and illustrates general strategies applicable to N-methylated amino acids. nih.gov |

Further control can be achieved by adjusting the reaction conditions. It has been demonstrated that lowering both the concentration of piperidine and the temperature during the deprotection step can effectively suppress the rate of DKP formation. nih.gov

Another successful strategy involves bypassing the problematic dipeptide stage altogether through the use of pre-formed dipeptide building blocks. nih.gov By synthesizing the dipeptide unit containing the N-methylated amino acid in solution and then coupling it to the resin-bound peptide chain, the transient intermediate that is prone to cyclization is avoided.

In some cases, moving away from the Fmoc-protecting group strategy for the N-terminal amino acid can be beneficial. The use of alternative Nα-protecting groups that are cleaved under different conditions can circumvent the base-catalyzed DKP formation. For example, the Bsmoc (1,1-dioxo-benzo[b]thiophene-2-yl-methyloxycarbonyl) protecting group, which is also base-labile but may offer different kinetics, has been identified as an alternative that can eliminate DKP byproducts. nih.govresearchgate.net Similarly, a simultaneous deprotection and coupling procedure, where the reactive amino group is trapped by in-situ acylation, has been proposed to prevent DKP formation. rsc.org

For peptides containing N-methylated amino acids at the C-terminus, the choice of resin can also play a role. The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization reaction that leads to DKP formation.

Analytical and Characterization Techniques in N Fmoc N Methyl O Phenyl L Serine Research

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the molecular-level investigation of N-Fmoc-N-methyl-O-phenyl-L-serine, offering insights into its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are used to map the connectivity of atoms and confirm the presence of all expected structural motifs.

Expected ¹H NMR Chemical Shifts for this compound Analogues

| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Fmoc Group | Aromatic Protons | 7.20 - 7.80 |

| Fmoc Group | CH and CH₂ | 4.20 - 4.50 |

| N-Methyl | CH₃ Singlet | ~2.80 - 3.10 |

| Serine Backbone | α-CH | ~4.60 - 4.90 |

| Serine Backbone | β-CH₂ | ~3.80 - 4.30 |

| Phenyl Ether | Aromatic Protons | 6.80 - 7.30 |

Note: Data is representative and based on analogous structures like N-Fmoc-N-methyl-O-benzyl-L-serine. chemicalbook.com The exact shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable technique for verifying the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. The calculated exact mass for the related compound N-Fmoc-O-phenyl-L-serine (C₂₄H₂₁NO₅) is 403.14197277 Da. nih.gov The addition of a methyl group to the nitrogen atom to form this compound (C₂₅H₂₃NO₅) increases the molecular weight.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, often detecting the protonated molecule [M+H]⁺. massbank.eu

Molecular Weight Data for this compound and its Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M] (Da) |

|---|---|---|---|

| N-Fmoc-O-phenyl-L-serine | C₂₄H₂₁NO₅ | 403.4 | 403.14197277 nih.gov |

| This compound | C₂₅H₂₃NO₅ | 417.5 | 417.1576229 |

Note: Data for the N-methylated compound is calculated based on its chemical formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum provides a molecular fingerprint, confirming the presence of the urethane (B1682113), carboxylic acid, ether, and aromatic functionalities.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Urethane & Carboxylic Acid | C=O Stretch | 1680 - 1750 |

| Aromatic Rings | C=C Bending | 1450 - 1600 |

| Phenyl Ether | C-O Stretch | 1200 - 1250 |

| Fmoc Group | C-H Bending (out-of-plane) | ~740 - 760 |

Note: Data is representative and based on general values for Fmoc-amino acids. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods are vital for separating this compound from impurities, starting materials, and by-products, as well as for determining its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. merckmillipore.com Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA). rsc.org The Fmoc group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, commonly at 220 nm or 254 nm. phenomenex.com

Furthermore, chiral HPLC is crucial for determining the enantiomeric purity, ensuring that the desired L-enantiomer is not contaminated with its D-counterpart. rsc.orgphenomenex.com This is achieved using chiral stationary phases (CSPs) that can differentiate between the two enantiomers. phenomenex.com The enantiomeric excess (e.e.) is a critical quality parameter for amino acid derivatives used in peptide synthesis. phenomenex.com

Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (for purity) or Chiral Stationary Phase (for e.e.) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min phenomenex.com |

| Detection | UV at 220 nm phenomenex.com |

| Injection Volume | 5 µL phenomenex.com |

Note: Conditions are general for Fmoc-amino acid analysis and may require optimization for the specific compound.

Gas Chromatography (GC) for Specific Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to the compound's low volatility and thermal instability. sigmaaldrich.com Amino acids and their protected forms tend to decompose at the high temperatures required for GC analysis. mdpi.com

Therefore, GC analysis requires a chemical derivatization step to convert the polar functional groups (specifically the carboxylic acid) into more volatile and thermally stable moieties. sigmaaldrich.comnih.gov A common approach is esterification of the carboxylic acid group. Another widely used method for amino acids is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which reacts with active hydrogens to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of peaks. nih.gov

Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Method | Reagent | Target Functional Group |

|---|---|---|

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Carboxylic acid (-COOH) |

| Esterification | Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Carboxylic acid (-COOH) |

| Esterification/Acylation | Methanolic HCl followed by an anhydride (B1165640) (e.g., Pentafluoropropionic Anhydride) | Carboxylic acid and other reactive groups |

Note: These are general methods for amino acids and would require adaptation for the specific substrate. sigmaaldrich.commdpi.comnih.gov

Stereochemical Purity Determination Methods

The biological activity of peptides is highly dependent on the specific configuration of their constituent amino acids. Therefore, ensuring the stereochemical purity of this compound is of paramount importance. Several sophisticated analytical methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. This method provides high-resolution separation, enabling the quantification of even minute amounts of the undesired enantiomer.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of Fmoc-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. chemimpex.comsigmaaldrich.com

Reversed-phase HPLC is a common mode of operation, where a non-polar stationary phase is used with a polar mobile phase. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. chemimpex.com Isocratic elution, where the mobile phase composition remains constant, can often achieve baseline resolution of the enantiomers in a reasonable timeframe. cdnsciencepub.com

Table 2: General Chiral HPLC Parameters for Fmoc-Amino Acid Separation

| Parameter | Description |

| Stationary Phases | Polysaccharide-based (e.g., Lux Cellulose-2), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) chemimpex.comsigmaaldrich.com |

| Mobile Phase (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with additives like 0.1% TFA or Formic Acid chemimpex.com |

| Detection | UV detection at a wavelength where the Fmoc group absorbs, typically around 265 nm. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation and can also be adapted to determine enantiomeric purity. Since enantiomers are spectroscopically indistinguishable in an achiral environment, they must be converted into diastereomers by reaction with a chiral derivatizing agent. These diastereomers have different physical properties and, therefore, distinct NMR spectra.

One approach involves coupling the N-methylamino acid with a chiral auxiliary, such as a protected amino acid of known configuration, to form a dipeptide. The resulting diastereomeric dipeptides will exhibit separate signals in the NMR spectrum, particularly in ¹H or ¹³C NMR. The relative integration of these distinct signals allows for the quantification of the diastereomeric excess, which corresponds to the enantiomeric excess of the original compound. For instance, N-methylamino acids have been analyzed by converting them to their N-benzyloxycarbonyl derivatives and coupling them with a lysinate to form diastereomeric peptides that can be distinguished by NMR. cdnsciencepub.com

Another advanced technique involves the use of chiral solvating agents that form transient diastereomeric complexes with the analyte, leading to the separation of NMR signals for the enantiomers. More recently, methods using derivatization with agents containing a ¹⁹F NMR active group have been developed, offering a sensitive handle for enantiodiscrimination. rsc.org

Optical rotation is a classical and fundamental technique for characterizing chiral compounds. It measures the extent to which a substance rotates the plane of polarized light. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm).

While not as precise for determining small enantiomeric impurities as chiral HPLC, optical rotation is an essential tool for confirming the bulk stereochemical configuration of the synthesized this compound. A measured optical rotation value that is significantly different from the expected value for the pure enantiomer can indicate the presence of impurities or racemization. For context, related Fmoc-serine derivatives exhibit specific optical rotation values. For example, Fmoc-Ser(tBu)-OH has a reported specific rotation of [α]20/D +25.5±1° (c = 1% in ethyl acetate), while Fmoc-O-methyl-L-serine has a value of [α]20D = -9.5 ± 1° (c=2 in DMF). chemimpex.comsigmaaldrich.com The specific rotation for this compound would need to be determined experimentally for a highly pure sample.

Conformational Analysis and Structural Impact in Peptide Systems Incorporating N Fmoc N Methyl O Phenyl L Serine

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, is a critical modification in peptide chemistry that significantly alters the conformational properties of the peptide backbone. researchgate.netnih.gov This seemingly minor alteration has far-reaching consequences for the peptide's structure and function.

Rotamer Preferences and Steric Constraints Induced by N-Substitution

The rotamer preferences of the amino acid side chain are also influenced by N-methylation. The steric bulk of the N-methyl group can clash with the side chain, leading to a preference for specific rotameric states to minimize these unfavorable interactions. In the context of N-Fmoc-N-methyl-O-phenyl-L-serine, the interplay between the N-methyl group and the O-phenyl group will dictate the preferred orientation of the phenoxy side chain.

| Amino Acid | χ1 Angle Preference | Common Rotamers |

|---|---|---|

| Phenylalanine | g- preferred | g- (-60°), t (180°), g+ (60°) |

| Serine | g+ preferred | g+ (60°), t (180°), g- (-60°) |

| Valine | t preferred | t (180°), g- (-60°), g+ (60°) |

Note: The specific rotamer preferences for this compound would require specific experimental or computational data, but general principles of steric avoidance would apply.

Implications for Conformational Restriction and Rigidity

The steric constraints imposed by N-methylation lead to a significant reduction in the conformational flexibility of the peptide backbone. nih.gov This increased rigidity can be advantageous in the design of bioactive peptides, as it can lock the peptide into a specific, biologically active conformation. By pre-organizing the peptide into a conformation that is complementary to its target receptor, N-methylation can enhance binding affinity and specificity. nih.gov Furthermore, the increased rigidity can contribute to improved metabolic stability by making the peptide less susceptible to enzymatic degradation. researchgate.net

Impact of the O-Phenyl Group on Side-Chain Orientation and Interactions

The O-phenyl group of this compound introduces a bulky, aromatic moiety into the peptide side chain, which plays a crucial role in defining its local and global structure through specific non-covalent interactions.

Spatial Orientation and Aromatic Stacking Interactions

The O-phenyl group, being a large and planar aromatic system, can participate in favorable π-π stacking interactions with other aromatic residues within the peptide sequence or with aromatic moieties on a receptor molecule. rsc.orgnih.gov These interactions, which involve the stacking of the electron-rich π systems, are a significant driving force in protein folding and molecular recognition. nih.govresearchgate.net The orientation of the O-phenyl group will be influenced by a balance of steric effects from the N-methyl group and the potential for stabilizing aromatic interactions. The electronic nature of the phenyl ring can also be modulated to tune these interactions. nih.govnih.gov

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Interaction between two aromatic rings, can be face-to-face or edge-to-face. | -1 to -3 |

| CH-π Interaction | Interaction between a C-H bond and an aromatic ring. | -0.5 to -1.5 |

| Cation-π Interaction | Interaction between a cation and an aromatic ring. | -5 to -20 |

Theoretical and Computational Studies of Conformation

Due to the complexity of the conformational landscape of peptides containing modified amino acids like this compound, theoretical and computational methods are invaluable tools for gaining detailed insights. mdpi.com Molecular mechanics and molecular dynamics (MD) simulations can be employed to explore the accessible conformational space of the peptide and to identify the most stable conformers. nih.gov

These computational approaches allow for the systematic variation of dihedral angles and the calculation of the potential energy of different conformations. This can provide a detailed picture of the rotameric preferences of the N-methylated backbone and the O-phenyl side chain. Furthermore, computational methods can be used to calculate the free energy of different conformations, taking into account both enthalpic and entropic contributions, which is crucial for understanding the conformational equilibrium. nih.gov Quantum mechanical calculations can also be used to provide a more accurate description of the electronic effects and non-covalent interactions involving the O-phenyl group. The combination of these computational techniques provides a powerful platform for predicting and understanding the structural impact of incorporating this compound into peptide systems.

Molecular Dynamics Simulations of N-methylated Peptides

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of peptides containing N-methylated residues like this compound, MD simulations provide valuable insights into their dynamic behavior and conformational preferences in various environments.

The N-methylation of a peptide backbone introduces a methyl group in place of the amide proton, a change that has profound consequences for the peptide's structure. nih.gov MD simulations of N-methylated peptides have consistently shown that this modification restricts the accessible conformational space of the amino acid residue. The presence of the methyl group can lead to steric clashes that disfavor certain backbone dihedral angles (phi and psi), thereby influencing the local and global folding of the peptide chain. researchgate.net

In simulations, the absence of the amide proton, which is a hydrogen bond donor, leads to the disruption of canonical secondary structures like α-helices and β-sheets that are stabilized by backbone hydrogen bonds. researchgate.netmsu.edu For instance, MD studies on N-methylated alanine (B10760859) peptides have revealed a tendency to form β-strand structures in polar solvents like water, as the solvent molecules can interact favorably with the exposed carbonyl groups of the peptide backbone. researchgate.net The simulation results suggested that without the stabilizing influence of internal hydrogen bonds, helical structures may unfold, often initiating from the C-terminus. researchgate.net

The O-phenyl group on the serine side chain introduces further complexity. MD simulations of peptides containing phenylalanine, which has a similar aromatic side chain, have shown that these residues can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, which can influence peptide self-assembly and interaction with other molecules. mdpi.com Therefore, MD simulations of a peptide containing this compound would be expected to show a complex interplay between the backbone conformational restrictions imposed by N-methylation and the side-chain interactions of the O-phenyl group.

Table 1: Illustrative MD Simulation Parameters for a Hypothetical Peptide Containing this compound

| Parameter | Value/Setting | Rationale |

| System | Ac-Gly-X-Gly-NH2 (X = this compound) in a water box | A simple tripeptide model to isolate the conformational effects of the modified residue. |

| Force Field | AMBER or CHARMM | Standard force fields for biomolecular simulations. |

| Simulation Time | 500 ns | Sufficient time to sample significant conformational changes. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Analysis | Dihedral angle distribution, hydrogen bond analysis, RMSD, radius of gyration | To characterize conformational preferences, stability, and compactness. |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations offer a powerful approach to understanding the intrinsic conformational preferences of a molecule by calculating the energy associated with different spatial arrangements of its atoms. libretexts.org For a modified amino acid like this compound, these calculations can generate a conformational energy landscape, often visualized as a Ramachandran plot, which maps the energy as a function of the backbone dihedral angles (φ and ψ).

The N-methylation of the amide bond is known to significantly alter the conformational energy landscape. The steric hindrance from the methyl group generally leads to a smaller area of low-energy conformations compared to its non-methylated counterpart. This restriction in conformational freedom is a key factor in how N-methylated residues influence peptide structure.

A comprehensive quantum chemical study of this compound would involve systematically rotating the key dihedral angles (φ, ψ, and side-chain torsions) and calculating the energy at each point to identify the global and local energy minima. These low-energy conformations represent the most probable shapes the molecule will adopt.

Table 2: Predicted Low-Energy Conformational Regions for this compound based on Quantum Chemical Principles

| Dihedral Angle (φ, ψ) Region | Predicted Relative Energy | Rationale |

| α-helical region (~ -60°, -40°) | High | N-methylation disrupts the hydrogen bonding necessary for α-helix formation. msu.edu |

| β-sheet region (~ -120°, +120°) | Moderate to Low | Generally more accommodating for bulky side chains and N-methylated residues. researchgate.netstackexchange.com |

| Polyproline II-like region (~ -75°, +145°) | Moderate to Low | Often observed for N-methylated amino acids. |

| Other regions | Generally High | Steric clashes from the N-methyl and O-phenyl groups would be expected to raise the energy in many areas of the Ramachandran plot. |

This table is illustrative and based on established principles of N-methylation and steric effects, not on specific calculations for this compound.

Structural Implications in Peptide Folding and Dynamics

The incorporation of this compound into a peptide chain has significant consequences for the folding and dynamics of the entire molecule. These effects are primarily due to the disruption of hydrogen bonding networks and the modulation of the intrinsic propensities of the peptide to form secondary structures like helices and turns.

Effects on Hydrogen Bonding Networks

Hydrogen bonds are crucial for the stability of most peptide and protein secondary structures. researchgate.net The primary and most direct effect of N-methylation is the elimination of the amide proton, which acts as a hydrogen bond donor. nih.gov This prevents the N-methylated residue from participating in the canonical i to i+4 hydrogen bonding pattern of α-helices and the inter-strand hydrogen bonds of β-sheets. msu.edu